

Physical and chemical properties of 3-Hydroxy-5-methylbenzamide

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Compound of Interest

Compound Name: 3-Hydroxy-5-methylbenzamide

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An In-depth Technical Guide to 3-Hydroxy-5-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Hydroxy-5-methylbenzamide**. Due to a notable lack of experimentally determined data for this specific compound in publicly accessible literature, this document presents computed properties alongside empirical data from structurally related analogs to offer a comparative perspective. Furthermore, this guide outlines a plausible multi-step synthesis protocol, standard analytical methodologies for characterization, and a proposed biological screening workflow based on the known activities of similar substituted benzamides. This document is intended to serve as a foundational resource for researchers and professionals in drug development, facilitating further investigation into the therapeutic potential of **3-Hydroxy-5-methylbenzamide**.

Physical and Chemical Properties

There is a significant scarcity of experimentally determined physical and chemical data for **3-Hydroxy-5-methylbenzamide**. The information available is primarily computational.

Computed Properties of 3-Hydroxy-5-methylbenzamide

The following table summarizes the computed physicochemical properties of **3-Hydroxy-5-methylbenzamide**, providing a theoretical baseline for its characteristics.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₂	PubChem [1]
Molecular Weight	151.16 g/mol	PubChem [1]
XLogP3	0.8	PubChem [1]
Hydrogen Bond Donor Count	2	PubChem [1]
Hydrogen Bond Acceptor Count	2	PubChem [1]
Rotatable Bond Count	1	PubChem [1]
Exact Mass	151.063328530 Da	PubChem [1]
Monoisotopic Mass	151.063328530 Da	PubChem [1]
Topological Polar Surface Area	63.3 Å ²	PubChem [1]
Heavy Atom Count	11	PubChem [1]

Experimental Properties of Structurally Related Compounds

To provide a practical context, the following table presents experimentally determined properties of two structurally similar compounds: 3-Methylbenzamide and 3-Hydroxy-N-methylbenzamide. These compounds differ by the absence of the hydroxyl group and the presence of an N-methyl group, respectively.

Property	3-Methylbenzamide	3-Hydroxy-N-methylbenzamide
CAS Number	618-47-3	15788-97-3
Molecular Formula	C ₈ H ₉ NO	C ₈ H ₉ NO ₂
Molecular Weight	135.16 g/mol	151.16 g/mol
Melting Point	94-96 °C	Not Available
Boiling Point	Not Available	Not Available
Physical State	Solid[2]	Solid

Experimental Protocols

The following sections detail a proposed synthesis route for **3-Hydroxy-5-methylbenzamide** and a standard workflow for its analytical characterization. These protocols are based on established chemical principles and published methods for similar compounds.

Proposed Synthesis of 3-Hydroxy-5-methylbenzamide

The synthesis of **3-Hydroxy-5-methylbenzamide** can be envisioned as a two-stage process: first, the synthesis of the precursor 3-hydroxy-5-methyl-benzoic acid, followed by its amidation.

Stage 1: Synthesis of 3-Hydroxy-5-methyl-benzoic Acid

This protocol is adapted from the synthesis of 3-hydroxy-5-methyl-benzoic acid from 3-methyl-5-nitrobenzoic acid.[3]

- **Step 1a: Reduction of the Nitro Group:** 3-methyl-5-nitrobenzoic acid is reduced to 3-amino-5-methylbenzoic acid. This can be achieved using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.
- **Step 1b: Diazotization and Hydrolysis:** The resulting 3-amino-5-methylbenzoic acid is then converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5 °C). The diazonium salt is subsequently hydrolyzed by heating the solution, which replaces the diazonium group with a

hydroxyl group to yield 3-hydroxy-5-methyl-benzoic acid. The product can be purified by recrystallization.

Stage 2: Amidation of 3-Hydroxy-5-methyl-benzoic Acid

This is a general procedure for the direct amidation of a carboxylic acid.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- **Step 2a: Activation of the Carboxylic Acid:** 3-hydroxy-5-methyl-benzoic acid (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling agent such as thionyl chloride, oxalyl chloride, or a carbodiimide (e.g., DCC or EDC) is added to activate the carboxylic acid, forming a more reactive intermediate (an acyl chloride or an active ester).
- **Step 2b: Amination:** Ammonia, either as a gas bubbled through the solution or as a solution in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide), is added to the activated carboxylic acid derivative. The reaction is typically stirred at room temperature until completion.
- **Step 2c: Work-up and Purification:** The reaction mixture is worked up to remove by-products and unreacted starting materials. This may involve washing with acidic and basic aqueous solutions, followed by extraction with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure **3-Hydroxy-5-methylbenzamide**.

Analytical Characterization Workflow

The identity and purity of the synthesized **3-Hydroxy-5-methylbenzamide** would be confirmed using standard analytical techniques.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

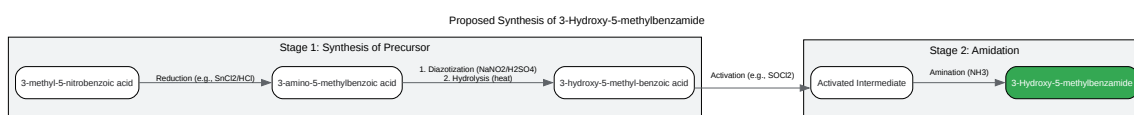
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Both ^1H and ^{13}C NMR spectra should be acquired to confirm the molecular structure. The ^1H NMR spectrum would show characteristic peaks for the aromatic protons, the methyl group protons, the amide protons, and the hydroxyl proton. The ^{13}C NMR spectrum would show the expected number of signals corresponding to the different carbon environments in the molecule.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would be used to identify the key functional groups. Characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches

of the primary amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band) would be expected.

- **Mass Spectrometry (MS):** Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M^+) or a protonated molecular ion peak ($[M+H]^+$) corresponding to the calculated molecular weight of **3-Hydroxy-5-methylbenzamide**.
- **High-Performance Liquid Chromatography (HPLC):** HPLC would be employed to assess the purity of the final compound. A single sharp peak in the chromatogram would indicate a high degree of purity.

Mandatory Visualizations

Proposed Synthesis Workflow



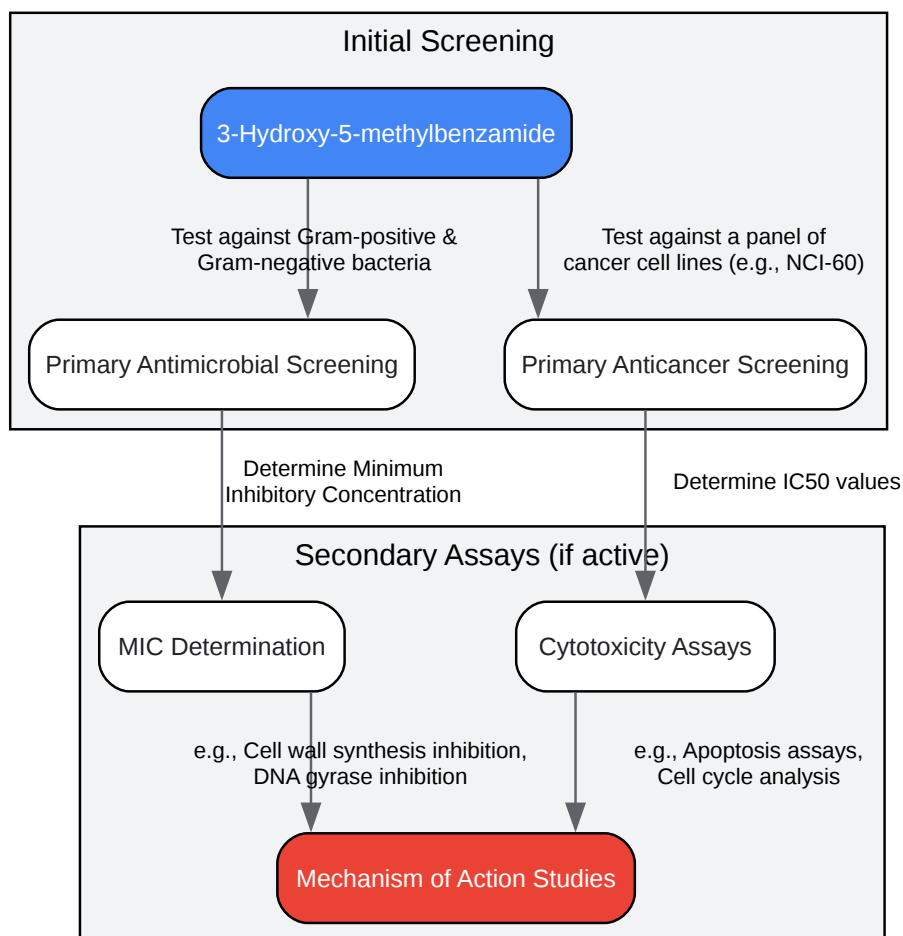
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Caption: Proposed multi-step synthesis of **3-Hydroxy-5-methylbenzamide**.

Proposed Biological Screening Workflow

Given that substituted benzamides have shown potential as antimicrobial and anticancer agents, a hypothetical screening cascade is proposed to evaluate the biological activity of **3-Hydroxy-5-methylbenzamide**.^{[11][12][13][14][15]}

Proposed Biological Screening Cascade for 3-Hydroxy-5-methylbenzamide



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Caption: Hypothetical workflow for biological activity screening.

Conclusion

3-Hydroxy-5-methylbenzamide is a small molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. While there is a clear need for comprehensive experimental characterization, this guide provides a solid theoretical and practical framework for initiating such studies. The proposed synthesis and analytical protocols

offer a clear path for obtaining and verifying the compound, and the suggested biological screening cascade provides a roadmap for exploring its potential therapeutic applications. It is hoped that this guide will stimulate further research into this and other under-characterized benzamide derivatives.

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